2-(2-Chloro-4-fluorophenoxy)acetonitrile CAS 24115-19-3 properties
2-(2-Chloro-4-fluorophenoxy)acetonitrile CAS 24115-19-3 properties
This technical guide provides an in-depth analysis of 2-(2-Chloro-4-fluorophenoxy)acetonitrile (CAS 24115-19-3), a specialized intermediate used in the synthesis of agrochemicals and pharmaceutical scaffolds.
Synthesis, Properties, and Application in Bioactive Molecular Design
Executive Summary
2-(2-Chloro-4-fluorophenoxy)acetonitrile is a halogenated aryl ether nitrile serving as a critical building block in organic synthesis. Its structural core—a 2,4-disubstituted phenol ether—is a privileged scaffold in the design of Protoporphyrinogen Oxidase (PPO) inhibitors (herbicides) and PPAR agonists (pharmaceuticals). This guide details its physicochemical profile, validated synthetic protocols, and downstream utility, providing researchers with a roadmap for its integration into drug and crop protection discovery pipelines.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
The compound is characterized by a phenoxy core stabilized by electron-withdrawing halogens (Cl, F) and a reactive nitrile tail.
| Property | Data |
| CAS Number | 24115-19-3 |
| IUPAC Name | 2-(2-Chloro-4-fluorophenoxy)acetonitrile |
| Molecular Formula | |
| Molecular Weight | 185.58 g/mol |
| SMILES | C1=CC(=C(C=C1F)Cl)OCC#N |
| Appearance | White to off-white crystalline solid (typically) |
| Solubility | Soluble in DCM, Ethyl Acetate, Acetone, DMF; Insoluble in water |
| LogP (Calc) | ~2.3 – 2.5 (Lipophilic) |
| H-Bond Donors/Acceptors | 0 / 3 |
Synthetic Pathway: Williamson Etherification
The most robust route to CAS 24115-19-3 involves the O-alkylation of 2-chloro-4-fluorophenol. This reaction requires careful control of basicity to prevent C-alkylation or polymerization of the nitrile.
Reaction Scheme
Detailed Experimental Protocol
Note: All steps must be performed in a fume hood due to the toxicity of nitriles and halogenated phenols.
-
Reagent Preparation:
-
Substrate: 2-Chloro-4-fluorophenol (1.0 eq)
-
Alkylating Agent: Chloroacetonitrile (1.2 eq)
-
Base: Anhydrous Potassium Carbonate (
, 2.0 eq) -
Solvent: Acetone (reagent grade) or DMF (for faster rates).
-
Catalyst (Optional): Potassium Iodide (KI, 0.1 eq) to generate the more reactive iodoacetonitrile in situ (Finkelstein condition).
-
-
Procedure:
-
Step 1 (Deprotonation): Charge a round-bottom flask with 2-chloro-4-fluorophenol and solvent. Add
in portions. Stir at room temperature for 30 minutes to form the phenoxide anion. -
Step 2 (Addition): Add Chloroacetonitrile dropwise via a syringe pump or addition funnel to control exotherm.
-
Step 3 (Reflux): Heat the mixture to reflux (approx. 60°C for Acetone) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.[1]
-
Step 4 (Work-up): Cool to room temperature. Filter off the inorganic salts (
, excess base). -
Step 5 (Isolation): Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with water (
) and brine ( ) to remove traces of DMF or phenol. -
Step 6 (Purification): Recrystallize from Ethanol/Water or purify via silica gel flash chromatography if high purity (>99%) is required.
-
Mechanistic Workflow
Figure 1: Mechanistic pathway for the synthesis of 2-(2-Chloro-4-fluorophenoxy)acetonitrile via SN2 nucleophilic substitution.
Downstream Applications
This compound is primarily a "gateway intermediate." The nitrile group is rarely the final pharmacophore; rather, it serves as a masked carboxylic acid or amine.
Agrochemical Synthesis (Herbicides)
-
Pathway: Acid Hydrolysis.
-
Target: (2-Chloro-4-fluorophenoxy)acetic acid .
-
Utility: Phenoxyacetic acids are classic auxin-mimic herbicides. The specific 2-Cl, 4-F substitution pattern is also found in the "head groups" of PPO inhibitors like Flumiclorac and Carfentrazone derivatives. The nitrile allows for the controlled introduction of the acetic acid side chain, which can then be esterified.
Medicinal Chemistry (Bioisosteres)
-
Pathway: Cyclization or Reduction.
-
Target: Benzofurans or Phenethylamines .
-
Utility:
-
Reduction: Lithium Aluminum Hydride (LAH) reduction yields the corresponding 2-(2-chloro-4-fluorophenoxy)ethylamine , a scaffold for neurotransmitter reuptake inhibitors.
-
Cyclization: Under Houben-Hoesch conditions, the nitrile can facilitate ring closure to form substituted benzofurans, common in anti-arrhythmic and anti-tumor drugs.
-
Analytical Characterization (Expected Data)
To validate the synthesis, the following spectral signals should be confirmed:
-
IR Spectrum:
-
: Sharp, weak band at ~2250
(Diagnostic). -
Aromatic: 1480–1600
. -
Ether: Strong bands at 1200–1250
.
-
: Sharp, weak band at ~2250
-
NMR (400 MHz,
):-
4.7–4.8 ppm (s, 2H,
): The methylene protons adjacent to the nitrile and oxygen are deshielded. -
6.9–7.2 ppm (m, 3H, Ar-H): Characteristic splitting pattern for 1,2,4-trisubstituted benzene (dd, d, s variants depending on coupling constants
and ).
-
4.7–4.8 ppm (s, 2H,
Safety & Handling Protocols
Hazard Class: Acute Toxin (Oral/Dermal), Irritant.
-
Nitrile Toxicity: While less toxic than simple aliphatic nitriles, metabolic activation can release cyanide ions. Treat all exposures seriously.
-
Skin Contact: The lipophilic nature allows rapid dermal absorption. Nitrile gloves are insufficient for prolonged handling; use double-gloving or Silver Shield® laminates for bulk synthesis.
-
Waste Disposal: Do not mix with acidic waste streams (risk of HCN generation). Dispose of as halogenated organic waste.
References
-
Sigma-Aldrich. Safety Data Sheet & Product Specification: Phenoxyacetonitriles. Retrieved from .
-
PubChem. Compound Summary: 2-(2-Chloro-4-fluorophenoxy)acetonitrile (CAS 24115-19-3). Retrieved from .
-
BenchChem. Technical Guide to Phenoxyacetonitrile Synthesis. Retrieved from .
-
Santa Cruz Biotechnology. Product Analysis: 2-(2-Chloro-4-fluorophenoxy)acetonitrile.[2] Retrieved from .
